molecular formula C13H14O5S B12529186 2-Oxo-2H-1-benzopyran-4-yl butane-1-sulfonate CAS No. 676515-69-8

2-Oxo-2H-1-benzopyran-4-yl butane-1-sulfonate

Katalognummer: B12529186
CAS-Nummer: 676515-69-8
Molekulargewicht: 282.31 g/mol
InChI-Schlüssel: TWWXUKZUVVLNTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2H-1-benzopyran-4-yl butane-1-sulfonate typically involves the reaction of benzopyran derivatives with butane-1-sulfonate under specific conditions. One common method involves the use of chloromethylated and hydroxymethylated benzopyran derivatives, which are then reacted with butane-1-sulfonate in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxo-2H-1-benzopyran-4-yl butane-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of specific functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzopyran compounds .

Wissenschaftliche Forschungsanwendungen

2-Oxo-2H-1-benzopyran-4-yl butane-1-sulfonate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-Oxo-2H-1-benzopyran-4-yl butane-1-sulfonate involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Oxo-2H-1-benzopyran-4-yl butane-1-sulfonate stands out due to its unique structural features and versatile applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields .

Eigenschaften

CAS-Nummer

676515-69-8

Molekularformel

C13H14O5S

Molekulargewicht

282.31 g/mol

IUPAC-Name

(2-oxochromen-4-yl) butane-1-sulfonate

InChI

InChI=1S/C13H14O5S/c1-2-3-8-19(15,16)18-12-9-13(14)17-11-7-5-4-6-10(11)12/h4-7,9H,2-3,8H2,1H3

InChI-Schlüssel

TWWXUKZUVVLNTI-UHFFFAOYSA-N

Kanonische SMILES

CCCCS(=O)(=O)OC1=CC(=O)OC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.